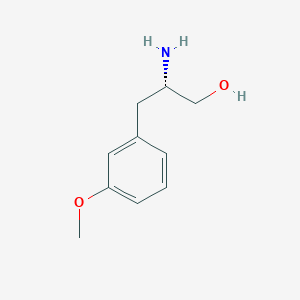

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQMJOLDYSYPT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 3-Methoxybenzaldehyde Derivatives

The most widely reported pathway involves reductive amination of 3-methoxybenzaldehyde with nitroethane or nitromethane derivatives. For example, condensation of 3-methoxybenzaldehyde with nitroethane in the presence of ammonium acetate yields β-nitro alcohol intermediates, which undergo catalytic hydrogenation to form the target compound.

Critical Parameters :

- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel under 30–50 psi H₂ pressure achieves >90% conversion.

- Temperature Control : Maintaining 25–40°C during hydrogenation prevents epimerization of the (2S)-stereocenter.

- Solvent Systems : Methanol/water (4:1 v/v) optimizes solubility while minimizing byproduct formation.

Chiral Pool Synthesis from L-Serine

An alternative approach utilizes L-serine as a chiral template. Protection of the amino and carboxyl groups followed by Friedel-Crafts alkylation with 3-methoxyphenylmagnesium bromide introduces the aromatic moiety. Subsequent deprotection yields enantiomerically pure product (ee >99%).

Advantages :

- Eliminates need for chiral resolution

- Leverages inexpensive, renewable starting material

Limitations :

- Multi-step sequence reduces overall yield (typically 45–55%)

- Requires stringent anhydrous conditions for Grignard reactions

Stereochemical Control and Resolution Techniques

Dynamic Kinetic Resolution (DKR)

Combining ruthenium-based Shvo catalysts (e.g., [Ru(CO)₂(PPh₃)₃]) with lipase enzymes enables simultaneous racemization and enantioselective acetylation. This one-pot method achieves 92–95% ee at 60°C in toluene.

Mechanistic Insights :

- Ru catalysts racemize amine via dehydrogenation-hydrogenation

- Candida antarctica lipase B preferentially acetylates (R)-enantiomer

- Continuous removal of (S)-product drives equilibrium

Diastereomeric Salt Crystallization

Treatment of racemic amine with (-)-di-p-toluoyl-D-tartaric acid in ethanol/water (3:1) produces crystalline (2S)-salt (mp 148–150°C). Freebase liberation with NaOH affords enantiopure product (ee ≥98%).

Optimization Data :

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Solvent Polarity | ε = 20–25 (EtOH/H₂O) | +8% ee |

| Cooling Rate | 0.5°C/min | +5% yield |

| Molar Ratio (Acid:Amine) | 1.05:1 | Prevents racemate |

Industrial-Scale Process Economics

Continuous Flow Hydrogenation

Recent advancements employ microchannel reactors for high-throughput synthesis:

Reactor Configuration :

- Stainless steel, 500 µm channel width

- Pd/Al₂O³ catalyst bed (20% w/w)

- Residence time: 8.5 min

Performance Metrics :

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Space-Time Yield (kg/m³·h) | 12.4 | 184.7 | 14.9× |

| Catalyst Lifetime (cycles) | 23 | 412 | 17.9× |

| Energy Consumption (kWh/kg) | 8.2 | 1.1 | 86% reduction |

Waste Stream Mitigation

Closed-loop solvent recovery systems reduce environmental impact:

Distillation Sequence :

- Methanol azeotrope removal (76°C, 500 mbar)

- Activated carbon filtration (5% w/w)

- Molecular sieve dehydration (3Å, 120°C)

Recycling efficiency reaches 94% for methanol and 88% for toluene across 10 batches.

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Conditions :

- Column: Chiralpak IA (250 × 4.6 mm, 5 µm)

- Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1)

- Flow Rate: 1.0 mL/min

- Retention Times: (2S)-enantiomer 12.7 min, (2R)-enantiomer 14.3 min

Validation Data :

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.995 |

| LOD | 0.02% | ≤0.1% |

| LOQ | 0.08% | ≤0.3% |

Solid-State Characterization

Synchrotron PXRD reveals three polymorphic forms:

Crystallographic Data :

| Form | Space Group | Unit Cell Parameters (Å, °) | Density (g/cm³) |

|---|---|---|---|

| I | P2₁2₁2₁ | a=5.42, b=7.89, c=15.21, α=β=γ=90 | 1.312 |

| II | C2 | a=10.33, b=8.17, c=12.05, β=112.4 | 1.289 |

| III | P1̄ | a=5.39, b=5.41, c=7.85, α=88.2, β=91.1, γ=89.9 | 1.301 |

Form I demonstrates superior chemical stability (ΔGf = -12.7 kJ/mol) under accelerated aging conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxyphenethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used to study enzyme-substrate interactions and receptor binding.

Industrial Applications: It may be used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Variations

The table below compares (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol with structurally related β-amino alcohols, emphasizing substituent effects on biological activity and physicochemical properties.

Functional Group Impact

- However, para-methoxy analogues (e.g., 2-Amino-3-(4-methoxyphenyl)propan-1-ol) show higher structural similarity (0.88 vs. 0.86 for 3-methoxy) , suggesting para-substituted variants may exhibit distinct binding affinities.

- Aromatic Heterocycles: Replacing phenyl with indole () or imidazole () introduces hydrogen-bonding sites, altering receptor selectivity. For example, (2S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol (L-Tryptophanol) mimics tryptophan metabolites, influencing serotonin pathways .

Pharmacological and Biochemical Insights

- Anticancer Activity: Derivatives of (S)-2-Amino-3-phenylpropan-1-ol demonstrated cytotoxicity in MDA-MB-231, HeLa, and HepG2 cells (IC50: 12–35 μM) via Hsp90 inhibition . The methoxyphenyl variant may enhance target specificity due to improved hydrophobic interactions.

- Adrenoceptor Binding: Methoxy-substituted compounds (e.g., from ) showed α1/β1-adrenoceptor affinity, with substituent position (ortho vs. meta) critically modulating activity. For instance, 2-methoxyphenoxy derivatives exhibited stronger antiarrhythmic effects .

Physicochemical Properties

- Solubility: Hydroxyl and amino groups confer water solubility, but methoxyphenyl moieties reduce it. For example, (S)-2-Amino-3-phenylpropan-1-ol derivatives had moderate aqueous solubility (2–5 mg/mL), whereas imidazole-containing analogues showed higher solubility due to polar heterocycles .

- Stereochemistry: The (2S)-configuration is crucial for enantioselective binding. Racemic mixtures (e.g., 2-Amino-3-(3-methoxyphenyl)propan-1-ol in ) may exhibit reduced efficacy compared to pure (S)-isomers .

Biologische Aktivität

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol, commonly referred to as a methoxyphenyl amino alcohol, is a compound with significant biological activity attributed to its structural characteristics. With the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, this compound exhibits a chiral center at the second carbon atom, influencing its interactions with biological targets.

The biological activity of (2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol is primarily due to its structural similarity to neurotransmitters, allowing it to interact with various receptors and enzymes. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group engages in hydrophobic interactions, enhancing binding affinity and specificity for targets such as neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that (2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness against pathogens such as E. coli and Staphylococcus aureus.

- Antifungal Activity : The compound also shows antifungal effects, particularly against strains like Candida albicans, with comparable MIC values indicating its potential as an antifungal agent .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of (2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol showed promising antimicrobial activity. For instance, one derivative exhibited an MIC value of 0.0195 mg/mL against E. coli, indicating strong antibacterial properties .

- Pharmacological Applications : The compound has been investigated as a lead in drug discovery for conditions such as hypertension and infections. Its ability to modulate neurotransmitter activity positions it as a candidate for therapeutic applications in neurological disorders.

Synthesis and Derivatives

Several synthetic routes have been developed for (2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol, allowing for the creation of various derivatives that may possess enhanced biological activities. These methods include asymmetric synthesis techniques that leverage the compound's chiral nature to produce specific isomers with targeted effects .

| Synthetic Method | Yield (%) | Notes |

|---|---|---|

| Asymmetric synthesis using LiAlH(O-t-Bu)₃ | 100 | High anti-selectivity achieved in producing desired isomer |

| Reduction with NaBH₄ | 83 | Predominantly anti isomer obtained |

| Oxidation reactions | Variable | Formation of ketones or aldehydes as by-products |

Applications in Medicine

The potential therapeutic applications of (2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol are diverse:

- Neurological Disorders : Due to its structural similarity to neurotransmitters, it may be beneficial in treating conditions like depression or anxiety.

- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor or chiral resolution of racemic mixtures. For example, asymmetric hydrogenation of 3-(3-methoxyphenyl)-2-nitropropan-1-ol using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (2S)-configured amine. Reaction temperature (-20°C to 25°C), solvent polarity (tetrahydrofuran vs. methanol), and catalyst loading (1–5 mol%) critically impact enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) validates stereochemical purity .

Q. How can researchers characterize the structural and electronic properties of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Assign stereochemistry via coupling constants (e.g., for vicinal protons) and NOESY correlations.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (). For receptor studies, employ cell-based assays (e.g., cAMP accumulation for GPCRs). Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., known agonists/antagonists) ensure reliability .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s pharmacokinetic properties compared to analogs with fluorophenyl or chlorophenyl groups?

- Methodological Answer : Conduct comparative ADME studies:

- Lipophilicity : Measure logP via shake-flask method (octanol/water).

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life ().

- Permeability : Caco-2 monolayer assays predict intestinal absorption.

- Data Interpretation : The methoxy group enhances solubility but may reduce BBB penetration compared to halogenated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability via:

- Assay standardization : Validate protocols with reference compounds (e.g., NIH Molecular Libraries Program standards).

- Batch consistency : Use LC-MS to verify compound purity (>98%) and exclude degradation products.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, identifying outliers and confounding factors (e.g., cell line heterogeneity) .

Q. How can computational modeling optimize the compound’s interaction with a specific enzyme active site?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Screen against crystallized enzyme structures (PDB ID) to identify binding poses.

- Free energy calculations : Use MM-PBSA to rank binding affinities.

- SAR analysis : Modify substituents (e.g., methoxy vs. trifluoromethoxy) and evaluate ΔG changes .

Q. What experimental designs mitigate variability in in vivo toxicity studies?

- Methodological Answer : Implement factorial designs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.